

Spectroscopic Analysis of (S)-Atrolactic Acid: A Technical Guide

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Compound of Interest

Compound Name: (S)-Atrolactic acid

Cat. No.: B077762

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This guide provides a comprehensive overview of the spectroscopic data for **(S)-Atrolactic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Atrolactic Acid. Note that for achiral spectroscopic methods such as standard NMR (in achiral solvents), IR, and MS, the data for the (S)-enantiomer is identical to that of the (R)-enantiomer and the racemic mixture.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.5	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.5 (broad)	Singlet	1H	Hydroxyl proton (-OH)
~2.5 (broad)	Singlet	1H	Carboxylic acid proton (-COOH)
1.75	Singlet	3H	Methyl protons (-CH ₃)

Note: The chemical shifts of the hydroxyl and carboxylic acid protons are concentration-dependent and can exchange with deuterium in solvents like D₂O.

- ¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~178	Carboxylic acid carbon (-COOH)
~140	Quaternary aromatic carbon (C-1')
~128	Aromatic carbons (C-3'/C-5' or C-2'/C-6')
~127	Aromatic carbon (C-4')
~125	Aromatic carbons (C-2'/C-6' or C-3'/C-5')
~75	Quaternary carbon (-C(OH)-)
~25	Methyl carbon (-CH ₃)

1.2. Infrared (IR) Spectroscopy

The IR spectrum of Atrolactic acid shows characteristic absorptions for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400 (broad)	Strong	O-H stretch (Carboxylic acid)
~3300 (broad)	Medium	O-H stretch (Alcohol)
3100-3000	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1495, ~1450	Medium-Weak	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid)
~1100	Strong	C-O stretch (Alcohol)

1.3. Mass Spectrometry (MS)

The mass spectrum of Atrolactic acid provides information about its molecular weight and fragmentation pattern. The molecular formula is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol .[\[1\]](#)[\[2\]](#)

m/z Ratio	Relative Intensity	Assignment
166	Low	[M] ⁺ (Molecular ion)
148	Moderate	[M - H ₂ O] ⁺
122	Moderate	[M - CO ₂] ⁺
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)
43	High	[CH ₃ CO] ⁺ (Acetyl cation) or [C ₃ H ₇] ⁺ (Propyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **(S)-Atrolactic acid**. Instrument-specific parameters may need to be optimized.[3]

2.1. NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(S)-Atrolactic acid** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in an NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[4]
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon-13 NMR spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.[5]
 - Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

2.2. IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **(S)-Atrolactic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

- Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Sample Preparation (Thin Film Method for Liquids/Solutions):
 - If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[6]
- IR Spectrum Acquisition:
 - Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm^{-1} .[7]

2.3. Mass Spectrometry (GC-MS)

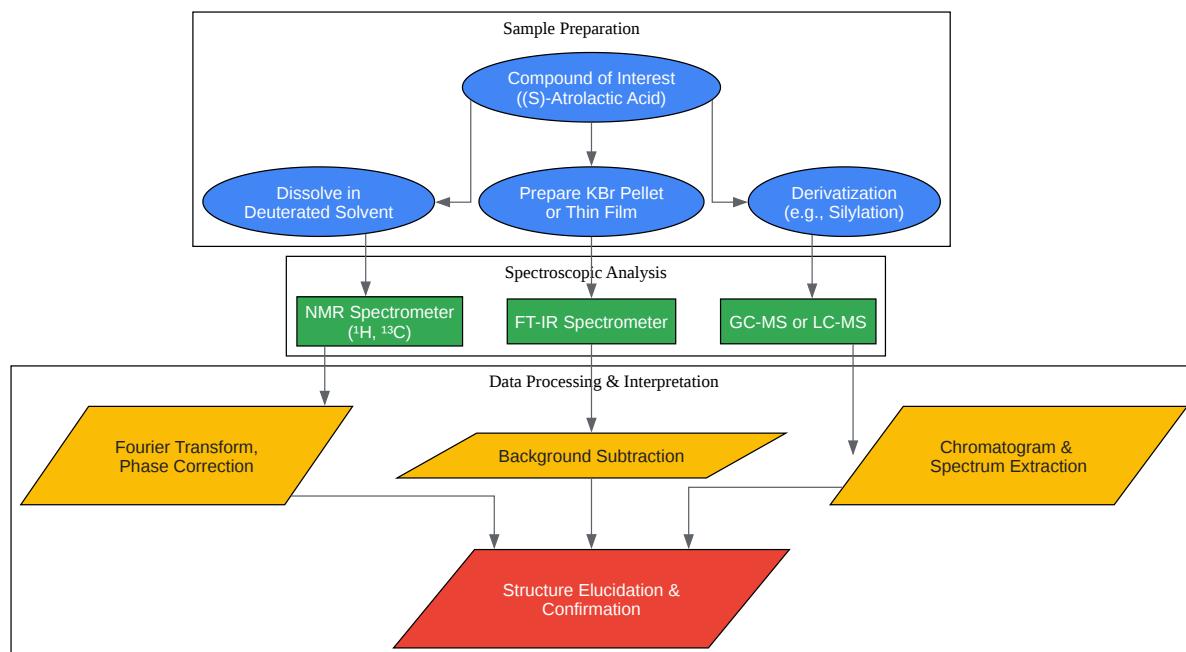
For a carboxylic acid like atrolactic acid, derivatization is often necessary for GC-MS analysis to increase its volatility.[8][9]

- Sample Preparation and Derivatization:
 - Dissolve a small amount of **(S)-Atrolactic acid** in a suitable solvent.
 - Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the acidic proton and the alcohol proton into trimethylsilyl (TMS) ethers and esters.[9]
 - Heat the mixture to ensure complete derivatization.
- GC-MS Analysis:
 - Inject a small volume (typically 1 μL) of the derivatized sample into the gas chromatograph.

- The sample is vaporized and separated on a capillary column based on the components' boiling points and interactions with the stationary phase.
- The separated components elute from the column and enter the mass spectrometer.
- Mass Spectrum Acquisition:
 - The molecules are ionized, typically by electron impact (EI).
 - The resulting ions are separated by their mass-to-charge (m/z) ratio in the mass analyzer.
 - A detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically scanned over a range of m/z 50 to 550.[10]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as **(S)-Atrolactic acid**.



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Caption: General workflow for the spectroscopic analysis of **(S)-Atrolactic acid**.

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